N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide
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Overview
Description
“N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide” is a small molecule inhibitor that has been studied in the context of its interaction with CDK12/CycK . It’s a complex compound that includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Specific synthesis methods for similar compounds have been reported, involving Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction, with a resolution of 2.80 Å . The structure includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported, including Buchwald–Hartwig amination .Scientific Research Applications
Synthesis and Characterization of Coordination Complexes
N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide derivatives have been utilized in the synthesis and characterization of novel coordination complexes. Chkirate et al. (2019) explored the effect of hydrogen bonding on the self-assembly process and antioxidant activity of pyrazole-acetamide derivatives, revealing significant antioxidant activity in synthesized complexes Chkirate et al., 2019.
Construction of Novel Derivatives
Research has been conducted on the utility of related chemicals in constructing novel pyrazole and thiazole derivatives, emphasizing the versatility of these compounds in organic synthesis. Khalil et al. (2017) demonstrated the synthesis of new arylidene derivatives, showcasing the potential of these compounds in generating diverse organic molecules Khalil et al., 2017.
Antimicrobial Nano-Materials
In the field of nanotechnology, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been synthesized and evaluated for their antimicrobial activities. Mokhtari and Pourabdollah (2013) found that these compounds exhibited significant activity against fungi, highlighting their potential as antimicrobial agents Mokhtari & Pourabdollah, 2013.
Molecular Docking and Biological Evaluation
There is also interest in the biological evaluation of these compounds, including their potential as anticholinesterase agents. Studies like those by Altıntop (2020) synthesized new pyrazoline derivatives and evaluated their anticholinesterase effects, indicating the therapeutic potential of these compounds in treating neurodegenerative disorders Altıntop, 2020.
Antitumor Activity
Additionally, these compounds have been investigated for their antitumor activities. Albratty et al. (2017) synthesized new thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, some of which showed promising inhibitory effects on different cancer cell lines, suggesting their potential application in cancer therapy Albratty, El-Sharkawy, & Alam, 2017.
Future Directions
properties
IUPAC Name |
N-[4-[2-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13(23)20-16-8-6-14(7-9-16)18(24)22-10-4-3-5-17(22)15-11-19-21(2)12-15/h6-9,11-12,17H,3-5,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGPUGJKTXZVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide |
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